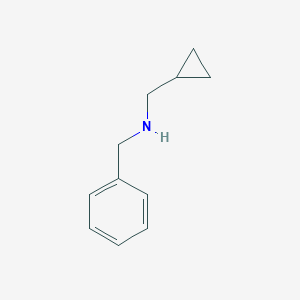

N-ベンジル-1-シクロプロピルメタンアミン

概要

説明

Synthesis Analysis

The synthesis of N-benzyl-1-cyclopropylmethanamine derivatives has been explored through various methods. For instance, the cyclopropanation reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II), produces boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, yielding various cyclopropylmethanamines containing a quaternary stereocenter (Miura et al., 2016).

Molecular Structure Analysis

The molecular structure of N-benzyl-1-cyclopropylmethanamine and its derivatives has been studied using various analytical techniques. For example, crystal structure and Hirshfeld surface analysis have been utilized to explore the noncovalent interactions responsible for crystal packing, providing insights into the compound's structural properties (Ashfaq et al., 2021).

Chemical Reactions and Properties

N-benzyl-1-cyclopropylmethanamine undergoes various chemical reactions, including cyclopropanation and ring-opening reactions. The compound has been used as a substrate for cytochrome P450-catalyzed oxidation, leading to the generation of cyclopropanone hydrate and 3-hydroxypropionaldehyde through a mechanism that does not involve single electron transfer (Cerny & Hanzlik, 2006).

Physical Properties Analysis

The physical properties of N-benzyl-1-cyclopropylmethanamine, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on these properties were not directly found, they are crucial for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of N-benzyl-1-cyclopropylmethanamine, including its reactivity, stability, and interactions with other molecules, are fundamental for its utilization in synthesis and potential therapeutic applications. Studies have explored its reactivity, particularly in the context of enzymatic inactivation and the generation of cyclopropanone hydrate as a metabolite, indicating its diverse chemical behavior (Cerny & Hanzlik, 2006).

科学的研究の応用

医薬品合成

“N-ベンジル-1-シクロプロピルメタンアミン”は、様々な医薬品の有効成分(API)の合成における重要な中間体です。特に、ドネペジルやトリメタジジンなどの薬物の製造に役立ちます。これらの薬物は、それぞれアルツハイマー病や狭心症などの治療に使用されます。この化合物は、シクロ第3級アミンの構成ブロックとして機能する能力により、医薬品化学において不可欠なものとなっています .

グリーンケミストリー

イミンレダクターゼを用いたN-ベンジルシクロ第3級アミンの合成は、苛酷な化学薬品や条件の使用を回避するグリーンなアプローチです。この方法は、環境に優しく、高価な精製工程の必要性を減らすため、コスト効率にも優れています .

酵素工学

最近の研究では、N-ベンジルシクロ第3級アミンの生産を向上させるために、メソリゾビウムイミンレダクターゼなどの酵素の活性と選択性を高めることに重点が置かれています。アランチンスキャンやコンセンサス変異などの手法を通じて、研究者は変換率を大幅に高めることができ、これは大規模合成にとって非常に重要です .

全細胞バイオ触媒

イミンレダクターゼとグルコースデヒドロゲナーゼを共発現する組換え大腸菌の使用により、N-ベンジルシクロ第3級アミンの合成において高い変換率が示されています。この全細胞バイオ触媒アプローチは、持続可能な工業化学における一歩であり、従来の化学合成に対する実行可能な代替手段を提供します .

酵素の合理的設計

N-ベンジル-1-シクロプロピルメタンアミンとその誘導体の研究は、酵素の合理的設計に関する洞察を提供します。変異が酵素機能にどのように影響するかを理解することで、科学者は様々な化学反応に対してより効率的な触媒を作ることができます .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-benzyl-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONMRPMQMVTSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

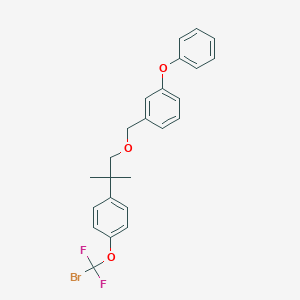

C1CC1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333772 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116373-23-0 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(cyclopropylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)